3-(4-Methoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one
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Description
3-(4-Methoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one, also known as MTID, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTID belongs to the indazolone family of compounds and has been found to possess unique biochemical and physiological properties. In
Scientific Research Applications
- Avobenzone is a potent UVA filter used in sunscreens. It absorbs a wide range of UVA rays, particularly in the UVA I spectrum . Its ability to protect against skin disorders caused by UV radiation makes it a crucial component in sun protection strategies.
- Researchers have explored the biological activity of 4-methoxyphenyl acrylate compounds , which include derivatives of Avobenzone . These compounds exhibit antioxidant properties and cytotoxic effects on certain tumor cell lines, suggesting potential medical applications.
- A new hybrid compound derived from Avobenzone , called (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate , was synthesized. Computational studies evaluated its cytotoxic activity against breast cancer cells, highlighting its potential in cancer research .
- Ongoing research aims to improve the photostability of UV filters like Avobenzone . Scientists explore alternative ingredients and formulations to enhance efficacy while minimizing risks .
- Regulatory bodies impose stricter regulations on UV filters to safeguard human health and the environment. Research contributes to ensuring the availability of effective and safe sun protection options .
Sunscreen Formulations
Antioxidant and Cytotoxic Effects
Hybrid Compounds for Breast Cancer Research
Photostability Enhancement
Regulatory Compliance and Environmental Impact
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2)9-13-15(14(20)10-17)16(18-19(13)3)11-5-7-12(21-4)8-6-11/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROPLWXCCOUZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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